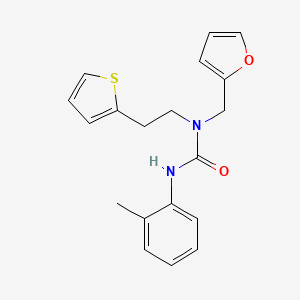

1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Description

1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a heterocyclic urea derivative featuring fused aromatic systems (furan and thiophene) and an o-tolyl group. This compound’s unique structure—combining electron-rich heterocycles (furan, thiophene) and a sterically hindered o-tolyl group—suggests distinct physicochemical and biological properties compared to simpler arylureas. This article provides a systematic comparison with structurally related urea derivatives, emphasizing synthesis, structural features, and biological activities.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(2-methylphenyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-15-6-2-3-9-18(15)20-19(22)21(14-16-7-4-12-23-16)11-10-17-8-5-13-24-17/h2-9,12-13H,10-11,14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWDHVYLYODENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One possible synthetic route could be:

Formation of the Urea Linkage: Reacting an isocyanate derivative with an amine to form the urea linkage.

Introduction of the Furan and Thiophene Rings: Using appropriate starting materials, such as furan-2-carboxaldehyde and thiophene-2-ethylamine, to introduce the furan and thiophene rings.

Attachment of the Tolyl Group: Incorporating the o-tolyl group through a suitable coupling reaction.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its potential as a bioactive compound.

Medicine: Exploring its pharmacological properties for drug development.

Industry: Utilizing its unique chemical properties in material science.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s structure includes:

- Furan-2-ylmethyl group : Enhances π-π stacking and hydrogen-bonding capabilities.

- Thiophen-2-yl ethyl group : Introduces sulfur-based electronic effects and conformational flexibility.

- o-Tolyl group : Provides steric bulk and modulates solubility.

Table 1: Comparison of Structural and Physical Properties

Key Observations :

Comparison with Analogues :

Biological Activity

1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is an organic compound characterized by a complex structure that includes a furan ring, a thiophene ring, and a tolyl group linked by a urea functional group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name: 1-(furan-2-ylmethyl)-3-(2-methylphenyl)-1-(2-thiophen-2-ylethyl)urea

CAS Number: 1396866-88-8

Molecular Weight: 344.44 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC50 values in the range of sub-micromolar concentrations, indicating potent activity against cancer cells.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Ca9-22 | 137.3 | |

| Compound B | MCF-7 | 0.11 - 1.47 | |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Apoptosis Induction: Studies have shown that similar compounds can increase p53 expression and activate caspase pathways, leading to apoptosis in cancer cells.

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes related to tumor growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Electron Donating Groups (EDGs): The presence of EDGs has been correlated with increased activity against cancer cell lines.

- Ring Substitutions: Variations in the furan and thiophene rings can alter the compound's potency, suggesting that careful modifications could enhance therapeutic efficacy.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

-

Cytotoxic Studies: In vitro assays demonstrated that derivatives exhibited varying degrees of cytotoxicity against breast cancer cells, with some showing comparable or superior activity to established chemotherapeutics like doxorubicin.

- Example Study: A derivative showed an IC50 value of 0.76 μM against MCF-7 cells, indicating strong antiproliferative effects.

Q & A

Q. What are the standard synthetic routes for preparing 1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea?

The compound can be synthesized via a multi-step urea-forming reaction. A common approach involves reacting an isocyanate (e.g., o-tolyl isocyanate) with a substituted amine containing furan and thiophene moieties. The reaction is typically conducted in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . For analogs with heterocyclic substituents, catalytic alkylation strategies (e.g., ruthenium-catalyzed C–H activation) may optimize regioselectivity for thiophene or furan functionalization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on a combination of analytical techniques:

- NMR spectroscopy : H and C NMR identify aromatic protons (o-tolyl, thiophene, furan) and urea carbonyl signals (~160–165 ppm in C NMR) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this urea derivative under experimental conditions?

Solubility varies by solvent: highly soluble in DMSO and DMF, moderately in THF, and poorly in water. Stability studies suggest degradation under strong acidic/basic conditions or prolonged UV exposure. Storage at –20°C in anhydrous solvents is recommended to prevent hydrolysis of the urea moiety .

Advanced Research Questions

Q. How do steric and electronic effects of the o-tolyl, furan, and thiophene groups influence the compound’s reactivity in catalytic systems?

The o-tolyl group introduces steric hindrance, potentially slowing nucleophilic attacks on the urea carbonyl. Thiophene’s electron-rich nature enhances π-π stacking in supramolecular assemblies, while furan’s oxygen atom may participate in hydrogen bonding. Computational studies (DFT) can model charge distribution and predict sites for electrophilic substitution .

Q. What strategies resolve contradictory data in solubility or bioactivity studies of this compound?

Discrepancies may arise from impurities or solvent-dependent aggregation. Solutions include:

- Repurification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

- Dynamic light scattering (DLS) : Detect nanoaggregates in aqueous solutions .

- Dose-response assays : Use freshly prepared DMSO stock solutions to minimize solvent effects in biological studies .

Q. How can researchers optimize this compound for structure-activity relationship (SAR) studies in drug discovery?

- Analog synthesis : Replace o-tolyl with electron-withdrawing groups (e.g., 3-chlorophenyl) to modulate urea hydrogen-bonding capacity .

- Bioisosteric substitution : Swap thiophene with selenophene or furan with pyrrole to assess heterocycle contributions .

- Pharmacokinetic profiling : Microsomal stability assays and logP measurements (shake-flask method) guide lead optimization .

Q. What advanced analytical methods validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Real-time binding kinetics for target affinity measurements .

- X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Methodological Notes

- Contradictory Evidence : Reported solubility in water ( vs. 9) likely stems from variations in sample purity or solvent preparation. Replicate experiments under controlled conditions are critical.

- Catalytic Challenges : Ruthenium-catalyzed methods () require rigorous exclusion of moisture/oxygen for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.